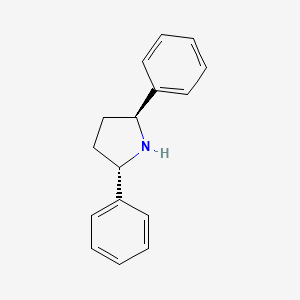

(2S,5S)-2,5-diphenylpyrrolidine

説明

Chemical Identity and Classification

(2S,5S)-2,5-Diphenylpyrrolidine is a pyrrolidine derivative with phenyl substituents at the 2 and 5 positions, adopting a cis configuration. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N |

| Molecular Weight | 223.31 g/mol |

| CAS Number | 295328-85-7 |

| IUPAC Name | This compound |

| SMILES Notation | C1CC@HC3=CC=CC=C3 |

| Optical Rotation ([α]D) | -116° to -108° (c = 1 in CHCl₃) |

The compound’s stereochemistry is defined by two chiral centers, creating a non-symmetrical arrangement that distinguishes it from its (2R,5R) and (2R,5S) diastereomers. Its solid-state structure features a twisted envelope conformation, stabilized by steric interactions between the phenyl groups.

Historical Development and Significance in Asymmetric Chemistry

The utility of pyrrolidine derivatives in asymmetric catalysis gained prominence after the discovery of proline-mediated enantioselective aldol reactions in the 1970s. However, the advent of diarylprolinol silyl ethers in the early 2000s marked a paradigm shift, enabling efficient α-functionalization of aldehydes. This compound derivatives evolved as structurally simplified analogs, retaining the C₂-symmetry and steric bulk critical for stereocontrol.

Key milestones include:

- 2005 : Jørgensen and Hayashi independently demonstrated that diarylprolinol silyl ethers could catalyze asymmetric Michael additions and cycloadditions.

- 2012 : Pyrrolidine-derived squaramides were reported as recyclable organocatalysts for Michael reactions, achieving enantioselectivities up to 96%.

- 2022 : Chiral palladium complexes incorporating this compound ligands enabled γ-C–H functionalization of aliphatic acids, a previously underdeveloped transformation.

These advances underscore the compound’s role in expanding the toolbox of asymmetric synthesis.

特性

IUPAC Name |

(2S,5S)-2,5-diphenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOGHMNKMJMMNQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455844 | |

| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295328-85-7 | |

| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-diphenylpyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of 2,5-diphenylpyrrole using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

化学反応の分析

Types of Reactions

(2S,5S)-2,5-diphenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

科学的研究の応用

Synthetic Chemistry

Versatile Building Block

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the construction of enantiomerically pure compounds, which is essential in the development of pharmaceuticals and agrochemicals. The ability to manipulate its structure facilitates the creation of diverse molecular architectures necessary for advanced chemical research .

Pharmaceutical Development

Drug Design

this compound is extensively used in the design of novel drug candidates. Its role in modulating neurotransmitter systems makes it particularly valuable for addressing central nervous system disorders. Research has shown that derivatives of this compound can exhibit significant pharmacological activity, providing insights into potential therapeutic applications .

Catalysis

Chiral Ligand in Asymmetric Catalysis

The compound acts as a chiral ligand in asymmetric catalysis, enhancing the selectivity and efficiency of various chemical reactions. This application is critical for producing high-purity compounds needed in pharmaceuticals and fine chemicals. The use of this compound in catalytic processes has been documented to improve yields and minimize by-products in synthetic pathways .

Material Science

Development of Advanced Materials

In material science, this compound contributes to the development of advanced materials such as polymers and nanocomposites. Its incorporation into material formulations can enhance mechanical and thermal properties, making it suitable for various industrial applications including coatings and composites .

Research in Neuroscience

Cognitive Function Studies

Recent studies have explored the potential effects of this compound on cognitive functions. Research indicates that this compound may influence mechanisms related to learning and memory, providing a basis for further exploration into its neuropharmacological effects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Used as a building block for complex organic molecules; essential for drug synthesis. |

| Pharmaceutical Development | Modulates neurotransmitter systems; potential applications in CNS disorders treatment. |

| Catalysis | Acts as a chiral ligand; improves reaction efficiency and selectivity in asymmetric synthesis. |

| Material Science | Enhances mechanical and thermal properties of polymers and nanocomposites. |

| Neuroscience Research | Investigates effects on cognitive functions; insights into learning and memory mechanisms. |

Case Studies

- Pharmaceutical Applications : A study highlighted the synthesis of novel compounds derived from this compound that showed promising activity against neurological disorders .

- Catalytic Processes : Research has demonstrated that using this compound as a chiral ligand significantly increased the yield of desired products in asymmetric reactions compared to non-chiral counterparts .

- Material Development : Investigations into polymer composites incorporating this compound revealed improvements in thermal stability and mechanical strength, indicating its potential for high-performance applications .

作用機序

The mechanism of action of (2S,5S)-2,5-diphenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule.

類似化合物との比較

Key Insights :

Catalytic Performance in Asymmetric Reactions

Key Insights :

Structural and Functional Modifications

- Phosphine-Modified Analogues: Derivatives like (S)-2-((diphenylphosphino)methyl)pyrrolidine show broader coordination chemistry but lower enantioselectivity in organocatalysis .

生物活性

(2S,5S)-2,5-diphenylpyrrolidine is a chiral compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHN and a molecular weight of approximately 223.318 g/mol. The compound features a pyrrolidine ring with phenyl groups at the 2 and 5 positions, contributing to its unique stereochemical properties that influence its biological interactions.

Antimicrobial Properties

Research indicates that certain pyrrolidine derivatives exhibit antimicrobial activity against various pathogens. Specifically, this compound has shown potential in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. Its ability to interact with neurotransmitter systems could potentially mitigate neurodegenerative processes. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's disease.

The biological effects of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound's chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological outcomes.

Interaction with Enzymes

The compound has been investigated for its role as a ligand in asymmetric catalysis, where it can enhance the enantioselectivity of reactions involving biological molecules. This property is crucial in drug development as it allows for the synthesis of pharmaceuticals with desired stereochemical configurations.

Synthesis and Application in Catalysis

Recent studies have highlighted the use of this compound as a chiral building block in the synthesis of complex molecules. For instance, it has been employed in the development of enantioselective catalysts that facilitate reactions yielding specific enantiomers .

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2R,5R)-2,5-diphenylpyrrolidine | Enantiomer | Opposite chirality |

| 1-Methyl-2-phenylpyrrolidine | Methyl substitution at position 1 | Alters electronic properties |

| (R)-N-benzyl-1-pyrrolidine | Benzyl substitution | Different electronic effects due to benzyl group |

Future Directions

Given its promising biological activities and unique chemical properties, this compound warrants further investigation. Future research could focus on:

- Pharmacological Studies : Detailed studies to elucidate the pharmacokinetics and dynamics of the compound.

- Clinical Trials : Initiating trials to assess its efficacy in treating neurodegenerative diseases or infections.

- Synthetic Applications : Exploring its use as a chiral auxiliary in the synthesis of other biologically active compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,5S)-2,5-diphenylpyrrolidine, and how do their enantioselectivities compare?

- Methodological Answer : Two primary enantioselective methods are reported:

- Oxazaborolidine-catalyzed reduction : Achieves >99% enantioselectivity but requires stoichiometric catalyst loading and 18-hour premixing for optimal activity .

- Diisopinocampheylchloroborane reduction : Provides flexibility in enantiomer synthesis but faces challenges in chiral auxiliary removal and scalability .

- A third approach involves in situ catalyst generation from aminoalcohols and trimethyl borate, which simplifies preparation and achieves high selectivity (84:16 diastereoselectivity) .

Q. How is the enantiomeric purity of this compound typically verified?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) .

- NMR with chiral shift reagents : Detects diastereomeric complexes for purity assessment .

- Optical rotation : Confirms absolute configuration by comparing experimental values to literature data .

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer :

- Ligand in Cu(II)-catalyzed Diels-Alder reactions : Enables enantioselectivity >90% ee when complexed with Cu(OTf)₂, as shown in pyridine bis-hydrazone ligand studies .

- Chiral auxiliary in Mukaiyama-Michael reactions : Facilitates stereocontrol in fragment synthesis for natural products like pectenotoxins .

Advanced Research Questions

Q. How can conflicting diastereoselectivity outcomes be resolved when using different catalytic systems?

- Methodological Answer :

- Variable optimization : Adjust catalyst loading, temperature, or solvent polarity. For example, oxazaborolidine systems require precise stoichiometry for selectivity .

- Mechanistic studies : Probe transition states via DFT calculations to identify steric/electronic factors influencing selectivity .

- Cross-validation : Compare results with alternative methods (e.g., biocatalysis) to isolate systemic errors .

Q. What strategies improve the scalability of this compound synthesis while maintaining enantioselectivity?

- Methodological Answer :

- In situ catalyst generation : Reduces preparation time (e.g., Masui’s method using trimethyl borate and aminoalcohols) .

- Biocatalytic routes : Engineered ketoreductases achieve >99% ee and high substrate conversion, offering greener and scalable alternatives .

- Crystallization-driven purification : Leverage the compound’s crystalline nature to bypass chromatographic steps .

Q. How does structural modification of the pyrrolidine scaffold influence catalytic performance?

- Methodological Answer :

- Phenyl group substitution : Electron-withdrawing groups enhance Lewis acidity in metal complexes, improving reaction rates .

- Steric tuning : Bulky substituents (e.g., naphthyl in phosphine ligands) increase enantioselectivity by restricting transition-state geometries .

- Hybrid ligands : Combining pyrrolidine with dinaphthodioxaphosphepine improves stability and selectivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。